2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

Descripción general

Descripción

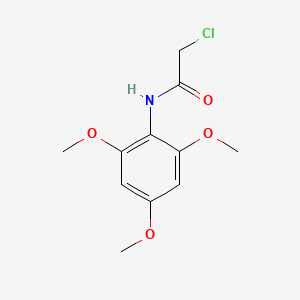

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO4 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 2,4,6-trimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide typically involves the reaction of 2,4,6-trimethoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 1-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves:

Continuous Stirring: To ensure uniform mixing of reactants

Controlled Addition of Reagents: To prevent excessive heat generation

Purification: Using techniques such as recrystallization or chromatography to obtain the pure product

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide exhibit promising anticancer properties. For instance, studies have synthesized new compounds based on this structure and evaluated their antiproliferative activities against various tumor cell lines.

- Case Study : A recent study synthesized several 5-amino-1H-1,2,4-triazole derivatives containing the 3,4,5-trimethoxyphenyl moiety. Among these, specific compounds demonstrated significant antiproliferative effects against HeLa cells, with one compound showing an IC50 value of 9.4 µM for tubulin polymerization inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IIa | HeLa | 9.4 |

| 8b | MCF-7 | 0.04 |

| 8j | HeLa | 0.05 |

1.2 Inhibition of SOAT-1

The compound has been identified as an inhibitor of the enzyme Sterol-O-Acyl Transferase-1 (SOAT-1), which is crucial in cholesterol metabolism. This inhibition is relevant for treating conditions such as hyperseborrhea and acne.

- Key Findings : The preferred compounds showed an IC50 of less than 300 nM in inhibiting SOAT-1 activity, indicating strong potential for developing treatments for dermatological conditions .

Anesthetic Applications

2.1 Local Anesthetic Precursor

This compound serves as a precursor for the synthesis of local anesthetics like Trimecaine. Its chemical structure allows it to be modified into effective anesthetic agents.

- Application Insight : The compound's ability to be transformed into anesthetics makes it valuable in both clinical and surgical settings where pain management is essential .

Potential in Neurological Disorders

Research into the compound's effects on neurological disorders is ongoing. Given its structural similarities to known pharmacological agents, it may exhibit neuroprotective properties.

- Research Direction : Investigations are focusing on its potential role in treating Alzheimer’s disease and related conditions due to its impact on cholesterol metabolism through SOAT-1 inhibition .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include:

Enzymes: Such as kinases or proteases

Receptors: Such as G-protein coupled receptors or ion channels

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide

- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide

- 2-Chloro-N-(2,6-dimethoxyphenyl)acetamide

Comparison

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with fewer methoxy groups, it may exhibit different solubility, stability, and interaction with biological targets.

Actividad Biológica

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C11H14ClN O3

- CAS Number : 1245796-20-6

- Molecular Weight : 243.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor of certain enzymes and receptors involved in inflammatory and cancerous processes.

Key Mechanisms:

- Inhibition of COX Enzymes : Similar to other anti-inflammatory agents, this compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. This mechanism is crucial in managing pain and inflammation.

- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Antimicrobial | Potential activity against pathogens |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound using an in vitro model. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard NSAIDs like celecoxib. The reduction in prostaglandin E2 levels was noted, indicating a potential for treating inflammatory diseases.

Case Study 2: Anticancer Potential

In a recent investigation involving MCF-7 breast cancer cells, this compound was found to induce cell cycle arrest at the G2/M phase. Flow cytometry results indicated increased apoptosis rates, with IC50 values suggesting potent antiproliferative effects (IC50 = 25 nM). This positions the compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the presence of the trimethoxyphenyl group significantly enhances its biological activity. Modifications to this moiety can lead to variations in potency and selectivity towards specific biological targets.

Table 2: Comparison with Related Compounds

| Compound | COX-2 Inhibition IC50 (µM) | Antiproliferative Activity (MCF-7) |

|---|---|---|

| This compound | 0.04 | 25 nM |

| Celecoxib | 0.04 | Not tested |

| Indomethacin | Not specified | Not tested |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide, and how do they validate its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.

- 1H/13C NMR : Assign methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The chloroacetamide group shows distinct carbonyl (C=O) resonance at δ ~165–170 ppm in 13C NMR.

- IR : Confirm C=O stretching (~1650–1700 cm⁻¹), N-H stretching (~3200–3300 cm⁻¹), and C-Cl bonds (~600–800 cm⁻¹).

- Reference : Structural validation methods for analogous chloroacetamides via NMR/IR .

Q. How can synthetic impurities or byproducts be identified during the preparation of this compound?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against synthetic intermediates. For trace byproducts, employ LC-MS to identify masses corresponding to side reactions (e.g., over-chlorination or incomplete methoxy substitution).

- Reference : Impurity profiling in chloroacetamide synthesis via chromatographic techniques .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact due to potential toxicity from chloro and methoxy groups. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS for analogous trichlorophenyl acetamides for spill management (neutralize with sodium bicarbonate).

- Reference : Safety protocols for structurally related N-(2,4,5-trichlorophenyl)acetamide .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies for amide bond formation and methoxy group stability. Pair computational results with experimental validation (e.g., varying solvents/temperatures) to refine synthetic routes.

- Reference : ICReDD’s computational-experimental framework for reaction design .

Q. What strategies resolve crystallographic data discrepancies in structural studies of chloroacetamides?

- Methodological Answer : For ambiguous X-ray diffraction

Re-refine models using programs like SHELX or OLEX2, adjusting thermal parameters.

Validate hydrogen bonding via Hirshfeld surface analysis.

Cross-check with neutron diffraction or solid-state NMR for proton positioning.

- Reference : Structural refinement of N-(2,4,6-trimethylphenyl)acetamides via X-ray crystallography .

Q. How do steric and electronic effects of the 2,4,6-trimethoxyphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Methoxy groups hinder nucleophilic attack at the aromatic ring, favoring meta/para substitution.

- Electronic Effects : Electron-donating methoxy groups activate the ring for electrophilic substitution but deactivate amide nitrogen for nucleophilic reactions.

- Experimental Design : Compare reaction yields using Suzuki-Miyaura coupling (Pd catalysts) under varying steric bulk (e.g., aryl boronic acids with ortho substituents).

Q. What interdisciplinary approaches address inconsistencies in biological activity data for chloroacetamides?

- Methodological Answer : Combine:

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

Metabolomics : Track degradation products via LC-MS/MS to identify interference.

Statistical Validation : Use ANOVA to assess replicate variability and confirm significance thresholds.

- Reference : Methodological frameworks for resolving data contradictions in heteroatom-rich compounds .

Propiedades

IUPAC Name |

2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-15-7-4-8(16-2)11(9(5-7)17-3)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEDMVJMDAHJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.